molecular formula C4H5BrN2O2S2 B2430630 (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide CAS No. 1935200-92-2

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

Cat. No.: B2430630
CAS No.: 1935200-92-2
M. Wt: 257.12
InChI Key: RTRWQIDTIMAZMP-UHFFFAOYSA-N
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Description

“(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide” is a chemical compound . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

Thiazole, a component of “this compound”, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring in “this compound” can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Fragmentation Patterns in Mass Spectrometry

  • Mass Spectral Analysis : The fragmentation patterns of certain 1,3-thiazoles, similar in structure to (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide, have been studied under electron impact and chemical ionization. This research is crucial for understanding the structural properties of such compounds in mass spectrometry (Klyba et al., 2015).

Photodynamic Therapy Applications

  • Photodynamic Therapy : A study on zinc phthalocyanine derivatives, structurally related to this compound, suggests potential applications in photodynamic therapy for cancer treatment, emphasizing the importance of such compounds in medical research (Pişkin et al., 2020).

Antibacterial and Antimicrobial Properties

  • Antimicrobial Agents : Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial activities. This research highlights the potential use of such compounds in developing new antibacterial agents (Raghu et al., 2009).
  • Bis(thiazol-5-yl) Derivatives and Antimicrobial Activity : Bis(thiazol-5-yl) derivatives, related to this compound, have been studied for their effect against various bacterial and fungal strains, adding to the understanding of the antimicrobial potential of such compounds (Mickevičius et al., 2018).

Catalytic and Synthetic Applications

  • Catalytic Synthesis : A novel N-bromo sulfonamide reagent, related to this compound, has been utilized as an efficient catalyst in synthetic chemistry, indicating the relevance of such compounds in facilitating chemical reactions (Khazaei et al., 2014).

COX-2 Inhibition

  • Cyclooxygenase-2 Inhibition : Research on 1,5-diarylpyrazole derivatives, which include a methanesulfonamide group similar to this compound, demonstrates their effectiveness as cyclooxygenase-2 (COX-2) inhibitors. This underscores the therapeutic potential of such compounds in the treatment of inflammatory conditions (Singh et al., 2004).

Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibition Studies : The interaction of thiadiazole-5-methanesulfonamides with mammalian carbonic anhydrase isozymes has been extensively studied. These compounds, structurally related to this compound, show promise as selective inhibitors for certain isozymes, which could be significant in developing targeted therapies (Abdoli et al., 2017).

Future Directions

“(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide” is available for purchase for pharmaceutical testing , indicating that it may be of interest in future research and development efforts.

Properties

IUPAC Name

(5-bromo-1,3-thiazol-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWQIDTIMAZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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